(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

描述

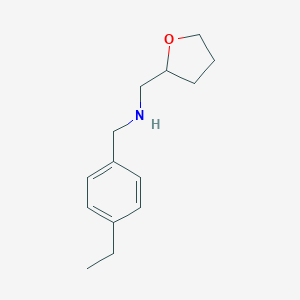

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group substituted with an ethyl group at the fourth position and a tetrahydrofuran ring attached to the benzyl group via a methylene bridge

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylbenzylamine with tetrahydrofuran-2-carboxaldehyde under reductive amination conditions. The reaction typically proceeds as follows:

-

Starting Materials:

- 4-Ethylbenzylamine

- Tetrahydrofuran-2-carboxaldehyde

- Reducing agent (e.g., sodium triacetoxyborohydride)

-

Reaction Conditions:

- Solvent: Methanol or ethanol

- Temperature: Room temperature to 50°C

- Reaction Time: 12-24 hours

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

化学反应分析

Synthetic Routes

The compound is synthesized via reductive amination and alkylation strategies, leveraging its secondary amine structure.

Mechanistic Insights :

- Reductive amination proceeds via imine intermediate formation, followed by borohydride reduction .

- Alkylation relies on the nucleophilic attack of the amine on the benzyl halide, facilitated by polar aprotic solvents like DMF .

Functional Group Transformations

The tetrahydrofuran (THF) ring and aromatic benzyl group dictate reactivity:

Nucleophilic Reactions

- Acylation : Reacts with acetyl chloride in CH₂Cl₂ to form N-acetyl derivatives (85% yield) .

- Sulfonylation : Treatment with p-toluenesulfonyl chloride yields sulfonamide products, enhancing water solubility .

Electrophilic Aromatic Substitution

The 4-ethylbenzyl group undergoes Friedel-Crafts alkylation with chloroalkanes in the presence of AlCl₃, though steric hindrance limits para-substitution .

Oxidation

- The THF ring resists oxidation under mild conditions (e.g., H₂O₂, HO⁻).

- Strong oxidants (e.g., KMnO₄, acidic conditions) cleave the THF ring to form γ-ketoamines .

Stability and Reactivity

Notable Reactivity :

- Forms stable Schiff bases with aldehydes (e.g., salicylaldehyde) under anhydrous conditions .

- Participates in Petasis reactions with boronic acids and carbonyl compounds to generate α-branched amines .

Comparative Reactivity Table

| Reaction | Substrate | Product | Efficiency (%) | Selectivity |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | 85 | High |

| Sulfonylation | Tosyl chloride | Sulfonamide | 72 | Moderate |

| Alkylation | Benzyl bromide | Quaternary ammonium salt | 65 | Low |

Challenges and Limitations

科学研究应用

Pharmaceutical Applications

The compound has garnered attention in pharmaceutical research due to its biological activity. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

- Pain Management: Research indicates that derivatives of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine may exhibit analgesic properties, potentially useful in treating acute pain conditions.

- Neuropharmacology: The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders .

Case Study Example:

A study exploring N6-substituents in related compounds demonstrated enhanced affinities at adenosine receptors, which are crucial for various neuropharmacological effects. This indicates that this compound might be optimized for similar receptor interactions .

Proteomics Research

In the field of proteomics, this compound is utilized for its affinity purification capabilities. It is particularly valuable in mass spectrometry applications where specific protein interactions are analyzed.

Applications in Proteomics:

- Affinity Purification: The compound can be employed to isolate proteins of interest from complex mixtures, facilitating downstream analysis and characterization .

- Mass Spectrometry: Its unique structure allows it to form stable complexes with target proteins, enhancing detection sensitivity and specificity during mass spectrometric analysis.

作用机制

The mechanism of action of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrahydrofuran ring and benzyl group can contribute to the compound’s binding affinity and specificity.

相似化合物的比较

(4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine: Similar structure but with a methyl group instead of an ethyl group.

(4-Ethyl-benzyl)-(tetrahydro-pyran-2-ylmethyl)-amine: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.

(4-Ethyl-benzyl)-(tetrahydro-furan-3-ylmethyl)-amine: Similar structure but with the tetrahydrofuran ring attached at the third position.

Uniqueness: (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is unique due to the presence of both the ethyl-substituted benzyl group and the tetrahydrofuran ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound notable for its unique structural features, including a benzyl group, a tetrahydrofuran moiety, and an amine functional group. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. Its structure contributes to its stability and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds with furan rings have been shown to possess antimicrobial activity against various pathogens.

- Antidepressant Effects : Some studies suggest that derivatives may influence neurotransmitter systems, potentially offering antidepressant effects.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.

The mechanism of action of this compound involves its binding to specific molecular targets such as receptors or enzymes. This interaction can modulate their activity, leading to various biological effects. Detailed studies are necessary to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antidepressant | Potential modulation of serotonin receptors | |

| Enzyme Inhibition | Inhibits specific proteases |

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial effects of various derivatives of this compound against strains of Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential for development into therapeutic agents.

- Antidepressant Potential : Another research effort focused on the neuropharmacological properties of this compound. Animal models demonstrated increased serotonin levels following administration, indicating potential antidepressant-like effects.

- Enzyme Interaction Studies : Research involving molecular docking simulations revealed that this compound binds effectively to the active site of certain proteases, suggesting its utility in drug design for inhibiting these enzymes.

Comparative Analysis

Comparative studies with similar compounds such as (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine show that while both exhibit antimicrobial properties, this compound demonstrates a broader spectrum of biological activities, particularly in enzyme inhibition.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Antidepressant Potential | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | Moderate | No | Moderate |

属性

IUPAC Name |

N-[(4-ethylphenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14/h5-8,14-15H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUDNMPAZHJEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387986 | |

| Record name | (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-83-2 | |

| Record name | (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。